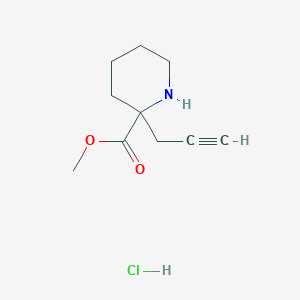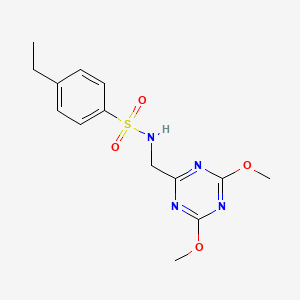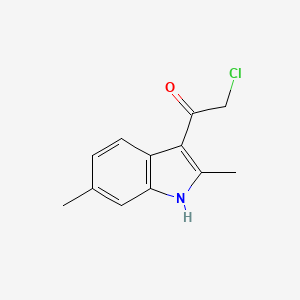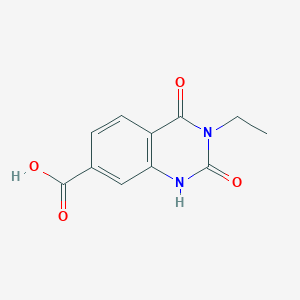
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26ClN3O4S and its molecular weight is 451.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comparative Metabolism in Liver Microsomes
A study by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds structurally similar to the chemical , in human and rat liver microsomes. The study aimed to understand the metabolic pathways and intermediates involved in the activation of these herbicides, potentially leading to carcinogenic outcomes. This research is crucial for understanding the metabolic differences between species and the potential risks associated with exposure to these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Imaging Probe for 5-HT2A Receptors
Prabhakaran et al. (2006) synthesized and evaluated a compound structurally related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide. This compound, labeled with carbon-11, was investigated as a potential imaging probe for 5-HT2A receptors using positron emission tomography. Although the compound showed rapid brain uptake in baboons, it was not suitable as a PET ligand due to lack of specific binding. This research highlights the potential applications of such compounds in neuroimaging and receptor studies (Prabhakaran, Parsey, Majo, Heertum, Mann, & Kumar, 2006).
Synthesis and Antimicrobial Applications
Sah et al. (2014) investigated the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, a compound with a similar structure to the chemical . These formazans demonstrated moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Metabolism in Alachlor by Human Cytochrome P450
Coleman et al. (1999) examined the metabolism of alachlor, a compound related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide, by human liver microsomes and specific cytochrome P450 isoforms. This study provides insights into the metabolic processes involved in the breakdown of chloroacetamide herbicides in humans, contributing to our understanding of their potential toxicological effects (Coleman, Liu, Linderman, Hodgson, & Rose, 1999).
properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-15-5-7-17(8-6-15)13-24-9-4-10-25(30(24,27)28)14-21(26)23-19-11-16(2)18(22)12-20(19)29-3/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNIKUXNDSDGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCN(S2(=O)=O)CC(=O)NC3=C(C=C(C(=C3)C)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(6-(4-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2683305.png)




![8-(3-ethoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2683313.png)


![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2683317.png)


![Methyl 1-cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylate](/img/structure/B2683321.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2683322.png)